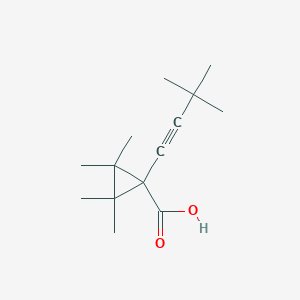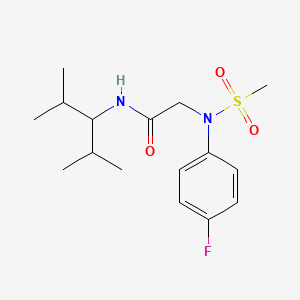![molecular formula C31H29N3O3 B3934522 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B3934522.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide
Übersicht
Beschreibung
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide, also known as BGB-324, is a small molecule inhibitor of Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which play a crucial role in regulating various cellular processes, including cell survival, proliferation, migration, and immune response. Axl is overexpressed in several types of cancer, including lung, breast, ovarian, and pancreatic cancer, and is associated with poor prognosis and resistance to chemotherapy. BGB-324 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer therapy.
Wirkmechanismus
Studies: Although the mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide is well-characterized, further studies are needed to elucidate the downstream signaling pathways and cellular processes that are affected by Axl inhibition.
In conclusion, this compound is a small molecule inhibitor of Axl receptor tyrosine kinase that has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer therapy. The compound has several advantages as a tool compound for studying Axl biology and as a potential therapy for cancer, but there are also limitations to its use in lab experiments. Further studies are needed to evaluate the safety and efficacy of this compound in humans and to identify biomarkers that can predict response to the compound.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide has several advantages as a tool compound for studying Axl biology and as a potential anticancer therapy. The compound has been shown to be selective for Axl kinase and to have good pharmacokinetic properties. This compound has also been shown to enhance the antitumor activity of chemotherapy and immune checkpoint inhibitors in preclinical models. However, there are also limitations to the use of this compound in lab experiments, including the potential for off-target effects and the need to use appropriate controls to demonstrate the specificity of the compound for Axl kinase.
Zukünftige Richtungen
There are several future directions for the development and evaluation of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide as a potential anticancer therapy. These include:
1. Clinical trials: this compound is currently being evaluated in several clinical trials as a potential therapy for various types of cancer, including non-small cell lung cancer, acute myeloid leukemia, and pancreatic cancer. The results of these trials will provide important information on the safety and efficacy of this compound in humans.
2. Combination therapy: this compound has been shown to enhance the antitumor activity of chemotherapy and immune checkpoint inhibitors in preclinical models. Further studies are needed to determine the optimal combination regimens and to evaluate the safety and efficacy of these combinations in clinical trials.
3. Biomarker development: Axl overexpression has been associated with poor prognosis and resistance to chemotherapy and immune checkpoint inhibitors in several types of cancer. Further studies are needed to identify biomarkers that can predict response to this compound and to develop companion diagnostics for patient selection.
4.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and genetically engineered mouse models. The compound has been shown to inhibit Axl kinase activity, leading to decreased cell proliferation, migration, invasion, and survival in vitro and in vivo. This compound has also been shown to enhance the antitumor activity of chemotherapy and immune checkpoint inhibitors in preclinical models.
Eigenschaften
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O3/c35-30(25-11-17-29(18-12-25)37-23-24-7-3-1-4-8-24)32-27-13-15-28(16-14-27)33-19-21-34(22-20-33)31(36)26-9-5-2-6-10-26/h1-18H,19-23H2,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNVEAFYPKQFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3934442.png)
![4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B3934453.png)
![2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B3934457.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide](/img/structure/B3934465.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934470.png)
![1-(2,3-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934478.png)
![N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3934481.png)
![4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3934486.png)

![N-{[(2,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3934499.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1R)-1-(4-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B3934501.png)
![N-bicyclo[2.2.1]hept-2-yl-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B3934511.png)
